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Compound of Interest

Compound Name: 5,5/'-DINITRO BAPTA

Cat. No.: B1147512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5,5'-Dinitro BAPTA AM is a cell-permeant, low-affinity calcium chelator. Its acetoxymethyl (AM)

ester form allows for passive diffusion across the cell membrane. Once inside the cell,

ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-

impermeant form, 5,5'-Dinitro BAPTA, in the cytosol. This chelator is particularly useful for

studying cellular processes that are triggered by large and rapid calcium transients, as it

dampens these signals rather than completely eliminating them.[1] This property allows for the

investigation of the physiological effects of attenuating, rather than abolishing, calcium-

dependent signaling pathways.

Physicochemical Properties and Comparison
The key feature of 5,5'-Dinitro BAPTA is its relatively high dissociation constant (Kd) for Ca²⁺,

which classifies it as a low-affinity calcium buffer.[1] This contrasts with other BAPTA

derivatives that exhibit high affinity for calcium. The addition of two nitro groups to the BAPTA

backbone significantly reduces its affinity for calcium.[1]

Table 1: Comparison of Dissociation Constants (Kd) for BAPTA Analogues[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1147512?utm_src=pdf-interest
https://www.benchchem.com/product/b12406311
https://www.benchchem.com/product/b12406311
https://www.benchchem.com/product/b12406311
https://www.benchchem.com/product/b12406311
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BAPTA Analogue Reported Kd for Ca²⁺ Relative Affinity

5,5'-Dimethyl BAPTA ~0.15 µM High

BAPTA
~0.16 µM (in the absence of

Mg²⁺)
High

5,5'-Difluoro BAPTA ~0.25 µM High

5,5'-Dinitro BAPTA ~7.5 mM Low

Experimental Protocols
Reagent Preparation
1.1. 5,5'-DINITRO BAPTA AM Stock Solution (1-5 mM)

Dissolve 5,5'-DINITRO BAPTA AM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

For example, to prepare a 1 mM stock solution, dissolve 0.855 mg of 5,5'-DINITRO BAPTA

AM (MW: 854.7 g/mol ) in 1 mL of DMSO.

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store

at -20°C, protected from light.

1.2. Pluronic™ F-127 Stock Solution (20% w/v)

Dissolve 2 g of Pluronic™ F-127 in 10 mL of DMSO.

This solution can be stored at room temperature. Pluronic™ F-127 is a non-ionic surfactant

used to aid the dispersion of the AM ester in the aqueous loading buffer.

Cell Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types and

experimental conditions.

2.1. Preparation of Loading Buffer
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On the day of the experiment, thaw the 5,5'-DINITRO BAPTA AM stock solution and

Pluronic™ F-127 stock solution (if used) and allow them to come to room temperature.

Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution

(HBSS) or a HEPES-buffered saline).

For a final loading concentration of 10 µM 5,5'-DINITRO BAPTA AM, first mix an equal

volume of the 1 mM stock solution with 20% Pluronic™ F-127 solution.

Then, dilute this mixture into the physiological buffer to achieve the final desired

concentration (e.g., 10 µL of the 1:1 mixture into 1 mL of buffer for a final concentration of 10

µM). The final concentration of Pluronic™ F-127 should be around 0.02-0.04%.

Table 2: Recommended Working Concentrations for Cell Loading

Parameter Recommended Range Notes

Final 5,5'-DINITRO BAPTA AM

Concentration
5 - 50 µM

Optimal concentration should

be determined empirically for

each cell type.

Incubation Time 30 - 60 minutes

Longer incubation times may

be necessary for some cell

types but can also lead to

cytotoxicity.

Incubation Temperature 37°C

Final Pluronic™ F-127

Concentration
0.02 - 0.04% (w/v)

Aids in dispersing the AM ester

in aqueous solution.

2.2. Cell Loading Procedure

Culture cells on a suitable vessel (e.g., coverslips, multi-well plates).

Remove the culture medium.

Gently wash the cells once with the physiological buffer.
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Add the prepared loading buffer containing 5,5'-DINITRO BAPTA AM to the cells.

Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

After incubation, remove the loading buffer and wash the cells 2-3 times with fresh, warm

physiological buffer to remove any extracellular dye.

Incubate the cells in fresh buffer for a further 30 minutes to allow for complete de-

esterification of the AM ester by intracellular esterases.

Experimental Workflow and Signaling Pathway
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for loading cells with 5,5'-DINITRO

BAPTA AM and subsequent analysis of a cellular signaling pathway.
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Caption: Workflow for cell loading and analysis.
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Example Signaling Pathway: Investigation of RANKL-
Induced Signaling
BAPTA-AM has been utilized to investigate the role of intracellular calcium in the signaling

cascade induced by the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), which

is crucial for osteoclast differentiation. Chelation of intracellular calcium with BAPTA-AM has

been shown to inhibit the phosphorylation of key downstream signaling molecules.[2] The low-

affinity nature of 5,5'-Dinitro BAPTA AM makes it a suitable tool to modulate, rather than

completely block, these calcium-dependent pathways, allowing for a more nuanced study of

their regulation.
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Caption: RANKL signaling and BAPTA intervention.

Important Considerations
Off-Target Effects: It is important to be aware of potential off-target effects of BAPTA

derivatives that are independent of their calcium-chelating properties. For instance, BAPTA
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has been shown to directly inhibit PFKFB3, thereby affecting mTORC1-driven translation in a

calcium-independent manner.[3]

Cytotoxicity: High concentrations of 5,5'-DINITRO BAPTA AM or prolonged incubation times

can be toxic to cells. It is crucial to perform dose-response and time-course experiments to

determine the optimal, non-toxic loading conditions for your specific cell type.

Co-loading with Calcium Indicators: To quantify the effect of 5,5'-Dinitro BAPTA on

intracellular calcium dynamics, co-loading with a fluorescent calcium indicator like Fura-2 AM

can be performed. The presence of the chelator will alter the fluorescence response of the

indicator, and this must be accounted for during calibration.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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